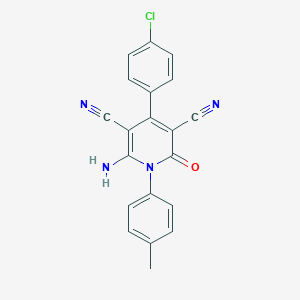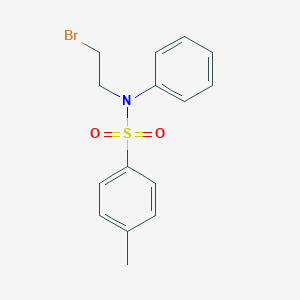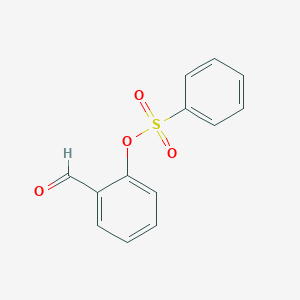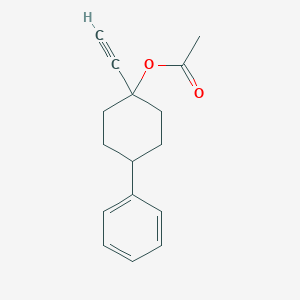
Naptalam
Overview
Description
Mechanism of Action
Target of Action
Naptalam, also known as N-1-Naphthylphthalamic acid (NPA), primarily targets a specific site on the plasma membrane . This site is defined by its affinity for this compound . The primary targets of this compound are the transporter proteins due to their central role in plant development processes .
Mode of Action
This compound interacts with its targets, the transporter proteins, by binding to them . This binding inhibits the directional flow of auxin, a plant hormone, thus severely inhibiting plant growth . The intrinsic dissociation constant (Kd) for binding of this compound to zucchini plasma membranes was estimated to be 9.7 nM .
Biochemical Pathways
This compound affects the auxin transport pathway in plants . Auxin is a key hormone in the formation of polarity in plants and is transported in the plant body from the shoot through the plant body into the roots . When this compound binds to the transporter proteins, auxin can no longer get out of the cell, disrupting the polar growth of the plant .
Pharmacokinetics
It is known that this compound is usually used as the sodium salt as this form is more soluble . The environmental fate of this compound is pH sensitive , suggesting that its bioavailability may be influenced by the pH of the environment.
Result of Action
The molecular and cellular effects of this compound’s action result in the inhibition of plant growth. Specifically, it disrupts the polar growth of the plant, causing the roots to no longer grow towards the center of the earth . Additionally, it has been observed that this compound safens cucumber against the phytotoxic effects of chloramben .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Its environmental fate is pH sensitive , indicating that the acidity or alkalinity of the environment can affect its action. Furthermore, it has been found that gibberellic acid can enhance the uptake and accumulation of this compound in bean plants , suggesting that the presence of other chemicals in the environment can also influence its action.
Preparation Methods
Synthetic Routes and Reaction Conditions: NAPTALAM is synthesized through the reaction of 1-naphthylamine with phthalic anhydride . The reaction typically involves heating the reactants in a suitable solvent, such as xylene, under reflux conditions. The product is then purified through recrystallization.
Industrial Production Methods: In industrial settings, the synthesis of this compound follows a similar route but on a larger scale. The reaction is carried out in large reactors with precise control over temperature and reaction time to ensure high yield and purity. The final product is often formulated as a sodium salt for ease of application .
Chemical Reactions Analysis
Types of Reactions: NAPTALAM undergoes several types of chemical reactions, including hydrolysis, oxidation, and substitution .
Common Reagents and Conditions:
Hydrolysis: In acidic or basic conditions, this compound hydrolyzes to form 1-naphthylamine and phthalic acid.
Oxidation: Under oxidative conditions, this compound can be converted to its corresponding phthalimide derivative.
Major Products: The major products formed from these reactions include 1-naphthylamine, phthalic acid, and N-(1-naphthyl)phthalimide .
Scientific Research Applications
NAPTALAM has a wide range of applications in scientific research:
Comparison with Similar Compounds
NAPTALAM is part of a class of compounds known as auxin transport inhibitors. Similar compounds include:
2,4-Dichlorophenoxyacetic acid (2,4-D): Another widely used herbicide that mimics natural auxins but with a different mode of action.
N-1-Naphthylphthalamic acid (NPA): Structurally similar to this compound, NPA also inhibits auxin transport but has different binding characteristics.
This compound’s uniqueness lies in its specific binding affinity to the auxin transport protein and its effectiveness in a wide range of crops .
Properties
IUPAC Name |
2-(naphthalen-1-ylcarbamoyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13NO3/c20-17(14-9-3-4-10-15(14)18(21)22)19-16-11-5-7-12-6-1-2-8-13(12)16/h1-11H,(H,19,20)(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXTHEWSKYLZVJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)C3=CC=CC=C3C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
132-67-2 (hydrochloride salt) | |
| Record name | Naptalam [BSI:ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000132661 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID6032437 | |
| Record name | Naptalam | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6032437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless solid; [Hawley] Purple solid with an unpleasant odor; [HSDB] Solid with an unpleasant odor; [MSDSonline] | |
| Record name | Naptalam | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/6299 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
INSOL IN HEXANE, XYLENE, BENZENE; PPM @ 25 °C: ACETONE 5,000; ISOPROPANOL 2,100; CARBON TETRACHLORIDE 100; WATER 200; DIMETHYLFORMAMIDE 39,400; DIMETHYL SULFOXIDE 43,100; METHYLETHYL KETONE 3,700, SLIGHTLY SOL IN ETHANOL, INSOL IN SOLVENT NAPHTHA, Sol in alkaline soln, but decomp above pH 9.5 | |
| Record name | NAPTALAM | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1742 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.40 @ 20 °C/4 °C | |
| Record name | NAPTALAM | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1742 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
Less than 133 Pascals at 20 °C | |
| Record name | NAPTALAM | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1742 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
... Naptalam may act by affecting the transport of auxin within the plant., 2-(p-Carbethoxyphenyl)-1,3(2H,4H)-isoquinolinedione, an experimental herbicide, caused effects on geotropism, which are often indicative of an effect on auxin transport, in a whole plant herbicidal screen. However, it showed little or no activity in an in vitro binding assay in corn coleoptiles for the auxin transport inhibitor, N-1-naphthylphthalamic acid. Other active isoquinolinedione analogues of this compound did, however, exhibit significant in vitro activity. Direct measurements of auxin transport in corn coleoptiles were undertaken in an attempt to resolve the apparent discrepancy between herbicidal and binding activities. In all cases examined, compounds that were highly active on whole plants were good inhibitors of auxin transport, and compounds that were weak as herbicides showed little or no effect on auxin transport. Therefore, it is concluded that the mode of action of these isoquinolinedione herbicides is the inhibition of auxin transport. Ring-opened analogues of several isoquinolinediones were synthesized and assayed in both the transport and binding assays, in order to test whether compounds in this class express their herbicidal activity by undergoing ring-opening in vivo, yielding products that are more straightforward analogues of N-1-naphthylphthalamic acid with free carboxyl groups. The homophthalamic acids had little or no activity in both assays. On the other hand, the p-ethyl- and p-ethoxy-phenyl phthalamic acids showed auxin transport inhibition comparable to the parent isoquinolinediones, but with markedly increased binding activity. These results support the possible role of ring-opening in the generation of biological activity. However, the p-carbethoxyphenyl phthalamic acid, analogous to 2-(p-carbethoxyphenyl)-1,3(2H,4H)-isoquinolinedione, was very weak in both assays. Thus, ring-opening in vivo cannot alone account for the biological activity of this class of compounds. | |
| Record name | NAPTALAM | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1742 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
CRYSTALLINE SOLID POWDER, PURPLE | |
CAS No. |
132-66-1 | |
| Record name | 1-Naphthylphthalamic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=132-66-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Naptalam [BSI:ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000132661 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NAPTALAM | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=204421 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Naptalam | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6032437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(naphthalen-1-ylcarbamoyl)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NAPTALAM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/306R88V86P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | NAPTALAM | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1742 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
203 °C, MP: 175-180 °C /TECHNICAL/ | |
| Record name | NAPTALAM | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1742 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of naptalam?
A1: this compound is a potent inhibitor of polar auxin transport. [] It acts by binding to a protein located on the plasma membrane, interfering with the efflux of indole-3-acetic acid (IAA), the primary naturally occurring auxin in plants. [] This disruption of auxin transport leads to an accumulation of IAA in specific plant tissues. []
Q2: What are the downstream effects of this compound's inhibition of auxin transport?
A2: Inhibition of auxin transport by this compound leads to various physiological and morphological changes in plants. These include:
- Inhibition of normal periderm development: this compound, particularly at higher concentrations, can prevent the formation of the protective periderm layer in plant tissues. []
- Stimulation of shoot and tuber formation: In certain plant species like yellow nutsedge, this compound can induce the transformation of rhizomes into shoots and affect tuber production depending on the photoperiod. []
- Induction of parthenocarpy: this compound can trigger parthenocarpy (fruit development without fertilization) in cucumber by blocking the outward flow of auxin from the ovary, leading to its accumulation within the ovary. []
Q3: What is the molecular formula and weight of this compound?
A3: The molecular formula of this compound is C18H13NO3, and its molecular weight is 291.3 g/mol. []
Q4: Is there any spectroscopic data available for this compound?
A4: Yes, Fourier transform infrared (FTIR) spectroscopy has been used to characterize this compound and its metabolites. FTIR measurements in the spectral region of 1500–1800 cm-1 are particularly useful for analyzing these compounds. []
Q5: How does the presence of metal ions affect the stability of this compound?
A5: Dissolved metal ions like Cu(II) and Zn(II) can inhibit the hydrolysis of this compound in solutions. This inhibition is attributed to the formation of metal-naptalam complexes. [] Metal (hydr)oxide surfaces like Al2O3 and FeOOH can also inhibit this compound hydrolysis, albeit to a lesser extent. []
Q6: Are there any known safeners for this compound phytotoxicity?
A6: Yes, this compound has been shown to act as a safener against chloramben phytotoxicity in cucumbers. [, ] The mechanism of this protective effect involves influencing the uptake, translocation, and metabolism of chloramben within the plant. []
Q7: Does this compound exhibit any catalytic properties?
A7: While this compound itself is not known for its catalytic properties, research has explored its degradation in the presence of catalysts. Silver and silver-platinum doped 5A zeolites have been shown to catalyze the photodecomposition of this compound. []
Q8: Have any computational studies been performed on this compound?
A8: While specific computational studies on this compound are not mentioned in the provided research papers, QSAR (Quantitative Structure-Activity Relationship) models can be developed for compounds like this compound. These models correlate molecular structure with biological activity and could provide insights into how structural modifications affect this compound's herbicidal activity and selectivity. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4a-Methyl-1,2,3,4,4a,5,6,7-octahydrodispiro([1,3]-dithiolane-2,4'-naphthalene-7'-2''-[1,3]-dithiolane)](/img/structure/B372907.png)



![N-Bicyclo[2.2.1]hept-2-yl-4-methylbenzenesulfonamide](/img/structure/B372917.png)





![[4-(1-Propenylidene)cyclohexyl]benzene](/img/structure/B372928.png)


